molecular formula C15H18N4O2 B2624713 (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide CAS No. 1798413-52-1

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2624713
CAS No.: 1798413-52-1
M. Wt: 286.335
InChI Key: PFXPNXNYVGHMPJ-VOTSOKGWSA-N
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Description

The compound “(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide” (hereafter referred to as the target compound) is a structurally complex molecule featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a methyl group at position 5. A furan-2-yl moiety is attached via a conjugated enamide linkage, which is further connected to the pyrimidine ring through a methylene bridge.

The pyrimidine ring contributes to hydrogen bonding and π-stacking interactions, while the dimethylamino group enhances solubility and basicity. The furan ring may influence electronic properties and participate in hydrophobic interactions. Structural determination of such compounds often relies on crystallographic tools like SHELX and OLEX2, which are widely used for small-molecule refinement and analysis .

Properties

IUPAC Name

(E)-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-9-14(19(2)3)18-13(17-11)10-16-15(20)7-6-12-5-4-8-21-12/h4-9H,10H2,1-3H3,(H,16,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXPNXNYVGHMPJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Formation of the Enamide Group: The enamide group is formed through a Knoevenagel condensation reaction between a furan-2-carbaldehyde and an appropriate amide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The enamide group can be reduced to form an amine derivative.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

(a) Trifluoromethyl vs. Dimethylamino Groups

The screening compound S471-0673 () shares the enamide-furan-pyrimidine scaffold but substitutes the 4-dimethylamino and 6-methyl groups on the pyrimidine with 2-methyl and 6-trifluoromethyl groups. The trifluoromethyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and lipophilicity compared to the electron-donating dimethylamino group in the target compound.

(b) Chloro-Fluorophenylmethoxy vs. Furan-2-yl

The compound (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide () replaces the furan-2-yl group with a chloro-fluorophenylmethoxy-substituted phenyl ring. The chloro-fluorophenyl group introduces steric bulk and halogen-mediated hydrophobic interactions, which may enhance target binding in lipid-rich environments. In contrast, the furan ring in the target compound offers a smaller, electron-rich heterocycle that could facilitate π-π interactions with aromatic residues in proteins .

Enamide Linkage and Substituent Flexibility

The target compound’s enamide linkage is directly connected to a methylene bridge, whereas S471-0673 () incorporates a piperidine ring. The piperidine moiety introduces conformational rigidity and increased steric hindrance, which may limit rotational freedom but enhance selectivity for specific biological targets.

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₁₆H₂₁N₅O₂ 315.38 4-(dimethylamino)-6-methylpyrimidin-2-yl; furan-2-yl
S471-0673 () C₁₉H₂₂F₃N₅O₂ 409.41 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl; piperidin-4-yl
Compound C₂₁H₂₄ClFN₂O₂ 390.88 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl; 3-(dimethylamino)propyl

The target compound has the lowest molar mass (315.38 g/mol), suggesting favorable pharmacokinetic properties such as enhanced bioavailability. The trifluoromethyl and piperidine groups in S471-0673 increase its molecular weight (409.41 g/mol), which may affect membrane permeability .

Research Findings and Inferred Bioactivity

  • Electronic Effects: The dimethylamino group in the target compound likely increases solubility in aqueous environments, whereas the trifluoromethyl group in S471-0673 enhances lipophilicity and metabolic resistance .
  • Binding Interactions: The furan ring’s electron-rich nature may facilitate interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine), while the chloro-fluorophenyl group in ’s compound could engage in halogen bonding .
  • Conformational Flexibility : The methylene bridge in the target compound may allow for adaptive binding in enzymatic pockets, whereas the piperidine in S471-0673 could restrict conformational freedom, improving specificity .

Biological Activity

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

\text{ 2E N 4 dimethylamino 6 methylpyrimidin 2 yl methyl}-3-(furan-2-yl)prop-2-enamide}

Molecular Weight: Approximately 361.4 g/mol .

Research indicates that compounds similar to this compound may interact with biological targets such as DNA, inhibiting DNA-dependent enzymes. This interaction is crucial for its antitumor activity, as it can lead to the suppression of cell proliferation in various cancer cell lines .

Antitumor Activity

Several studies have demonstrated the antitumor potential of compounds with similar structures. For instance, derivatives with furan and pyrimidine moieties have shown significant activity against cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) assays. The results indicate that these compounds exhibit higher efficacy in 2D assays compared to 3D models, suggesting a need for further investigation into their mechanisms in more complex environments .

Cell Line IC50 (μM) Assay Type
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

Antimicrobial Activity

In addition to its antitumor properties, this compound has been noted for its antimicrobial activity against various pathogens. Compounds with similar furan and pyrimidine structures have been shown to possess broad-spectrum antimicrobial properties, making them potential candidates for further development as therapeutic agents .

Case Studies

  • Study on Antitumor Efficacy : A recent study synthesized several furan derivatives and evaluated their effects on tumor growth in vitro. The results indicated that these compounds could inhibit the growth of specific cancer cell lines effectively while displaying lower toxicity towards normal cells .
  • Antimicrobial Testing : Another research effort focused on the antibacterial properties of furan-based compounds, revealing that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential role in treating bacterial infections .

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